![molecular formula C13H17NO7S B2576176 (E)-3-(3-(N-(2-hydroxyethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid CAS No. 1164556-64-2](/img/structure/B2576176.png)
(E)-3-(3-(N-(2-hydroxyethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid
Overview
Description
(E)-3-(3-(N-(2-hydroxyethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid, also known as HESA-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of (E)-3-(3-(N-(2-hydroxyethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been found to modulate the immune system and enhance the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of (E)-3-(3-(N-(2-hydroxyethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid as a research tool is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several areas of future research that could be explored with (E)-3-(3-(N-(2-hydroxyethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its anti-tumor activity. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential cancer therapy.
Scientific Research Applications
(E)-3-(3-(N-(2-hydroxyethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs and reduce their toxic side effects.
properties
IUPAC Name |
(E)-3-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-20-10-7-9(3-4-12(16)17)8-11(13(10)21-2)22(18,19)14-5-6-15/h3-4,7-8,14-15H,5-6H2,1-2H3,(H,16,17)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIQEDZRDRQEH-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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